The Strategic Deployment of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery
The Strategic Deployment of (1R,3S)-3-Methylamino-cyclohexanol Hydrochloride in Advanced Drug Discovery
Executive Overview
In the landscape of modern medicinal chemistry, the shift towards topologically complex, sp3-rich scaffolds has driven the demand for rigid, stereochemically defined building blocks. (1R,3S)-3-Methylamino-cyclohexanol hydrochloride (CAS: 2331211-61-9) represents a highly specialized chiral intermediate. Featuring a secondary amine and a secondary hydroxyl group arranged in a precise 1,3-cis configuration, this molecule serves as a bifunctional pharmacophore vector. Its primary utility lies in its ability to lock functional groups into a predictable spatial orientation, thereby minimizing the entropic penalty upon target binding—a critical factor in the design of highly selective kinase inhibitors and GPCR modulators [1].
Stereochemical and Conformational Dynamics
The structural integrity of (1R,3S)-3-Methylamino-cyclohexanol is dictated by the thermodynamics of the cyclohexane ring. In a 1,3-disubstituted cyclohexane system, the cis configuration allows both substituents to occupy equatorial positions simultaneously.
When analyzing the conformational equilibrium of the (1R,3S) enantiomer, the diequatorial (e,e) chair conformation is overwhelmingly favored over the diaxial (a,a) chair.
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The Causality of Stability: If the ring were to undergo a chair flip to the (a,a) conformation, the methylamino and hydroxyl groups would be forced into a 1,3-diaxial relationship. This orientation generates severe steric clashes (1,3-diaxial interactions) and destabilizes the molecule. Consequently, the (e,e) conformation acts as a rigid, pre-organized scaffold [2].
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Impact on Drug Design: By utilizing the (1R,3S) isomer, medicinal chemists can reliably project the methylamino and hydroxyl vectors outward from the ring equator. This predictable geometry is essential for coordinating with specific hydrogen-bond donors/acceptors within a protein's binding pocket without the energetic cost of ligand reorganization [3].
Physicochemical Parameters
The quantitative data for the hydrochloride salt of this chiral building block is summarized below to facilitate formulation and handling comparisons.
| Property | Value |
| Compound Name | (1R,3S)-3-Methylamino-cyclohexanol hydrochloride |
| CAS Registry Number | 2331211-61-9 |
| Molecular Formula | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol |
| Stereochemistry | (1R,3S) - cis configuration |
| Physical State | Solid (Crystalline Powder) |
| Preferred Conformation | Diequatorial (e,e) |
| Storage Conditions | 15–30°C (Desiccated, inert atmosphere) |
Self-Validating Synthetic Workflow
The isolation of the pure (1R,3S) enantiomer from a racemic mixture requires a rigorously controlled asymmetric resolution process. The following protocol details the synthesis, chiral resolution, and salt formation, embedding validation checkpoints to ensure system integrity[4].
Protocol: Synthesis and Chiral Resolution
Step 1: Reductive Amination (Racemic Core Generation)
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Charge a dry reactor with 3-hydroxycyclohexanone (1.0 eq) and methylamine (2.0 eq, 33% solution in absolute ethanol).
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Causality: The use of excess methylamine drives the equilibrium toward the imine intermediate and suppresses the formation of undesired tertiary amine byproducts.
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Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.
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Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1, KMnO₄ stain). The complete consumption of the UV-active ketone spot confirms successful reduction to the racemic cis/trans 3-methylamino-cyclohexanol.
Step 2: Chiral Resolution via Fractional Crystallization
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Concentrate the crude amine and dissolve it in a minimal volume of boiling methanol.
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Add a hot methanolic solution of L-(+)-tartaric acid (1.0 eq).
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Causality: L-tartaric acid acts as a chiral resolving agent. It forms a highly crystalline diastereomeric salt specifically with the (1R,3S) enantiomer, exploiting differential solubility to drive the separation.
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Allow the solution to cool ambiently at a rate of 5°C/hour until it reaches 4°C.
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Validation Checkpoint: Filter the resulting crystals and analyze the free-based aliquot via Chiral HPLC. A diastereomeric excess (de) of >98% validates the resolution. If de < 98%, perform a secondary recrystallization from a methanol/acetone gradient.
Step 3: Free-Basing and Hydrochloride Salt Formation
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Suspend the pure (1R,3S)-amine L-tartrate salt in distilled water and adjust the aqueous phase to pH 12 using 2M NaOH. Extract with dichloromethane (3 x 50 mL).
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Causality: Elevating the pH ensures complete deprotonation of the tartrate salt, allowing the neutral secondary amine to partition efficiently into the organic phase.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0°C.
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Introduce 2M HCl in diethyl ether dropwise under vigorous stirring until precipitation ceases.
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Validation Checkpoint: Isolate the white crystalline powder. Confirm the final structural integrity and (1R,3S) stereochemistry via ¹H-NMR (D₂O) and specific rotation polarimetry.
Process Visualization
The logical flow of the synthesis and resolution process is mapped below.
Fig 1: Asymmetric synthesis and isolation workflow of (1R,3S)-3-Methylamino-cyclohexanol HCl.
Applications in Medicinal Chemistry
The integration of (1R,3S)-3-Methylamino-cyclohexanol into drug discovery pipelines is primarily driven by its utility as a conformationally restricted linker. In the development of targeted therapeutics, such as Hsp90 inhibitors or CNS-active agents, the spatial arrangement of hydrogen bond donors and acceptors is paramount [3].
By coupling the secondary amine of this scaffold to a core heterocycle (e.g., via SₙAr or Buchwald-Hartwig amination), chemists can direct the equatorial hydroxyl group into solvent-exposed regions or specific polar pockets of a target enzyme. The hydrochloride salt form (CAS: 2331211-61-9) is specifically utilized during early-stage library synthesis due to its enhanced bench stability, resistance to atmospheric oxidation, and superior solubility in polar aprotic solvents compared to its free-base counterpart [1][4].
References
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Fiveable: Organic Chemistry - Conformations of Disubstituted Cyclohexanes: 1,3-Diaxial Interactions and Stability. URL:[Link][1][2]
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National Center for Biotechnology Information (NCBI) PMC - Transformation of the Non-Selective Aminocyclohexanol-Based Hsp90 Inhibitor into a Grp94-Selective Scaffold. URL:[Link][3]
